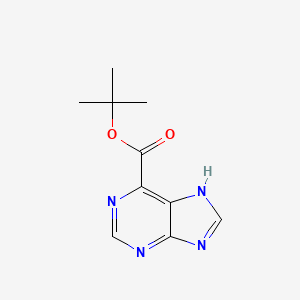

Tert-butyl 9H-purine-6-carboxylate

Description

Historical Context and Evolution of Purine (B94841) Chemistry in Research

The journey into the world of purine chemistry began in the late 18th and 19th centuries with the isolation and identification of naturally occurring purine derivatives. In 1776, uric acid was isolated from kidney stones, and subsequently, xanthine (B1682287) was discovered in the same source in 1817. britannica.com The fundamental purine structure was named by the German chemist Emil Fischer in 1884, who later achieved its synthesis in 1898. wikipedia.orgnewworldencyclopedia.org Fischer's groundbreaking work demonstrated that various natural compounds, including the nucleic acid bases adenine (B156593) and guanine, were all part of a single chemical family. newworldencyclopedia.org This laid the foundation for understanding the critical role of purines in biological systems and spurred further research into their synthesis and modification. The 20th century witnessed an explosion in the study of purines, driven by the elucidation of the structure of DNA and the recognition of their central role in genetics and metabolism. newworldencyclopedia.org

Structural Framework of Purine Heterocycles and their Ubiquitous Presence in Biological Systems and Chemical Research

The purine molecule is a heterocyclic aromatic organic compound, consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. nih.govwikipedia.org This two-ring structure is characterized by the presence of four nitrogen atoms and is water-soluble. wikipedia.orgsciencenotes.org The purine core gives rise to a wide class of molecules, including the well-known nucleobases adenine and guanine, which are fundamental components of DNA and RNA. nih.govwikipedia.org Beyond their role in nucleic acids, purines are integral to a multitude of vital biomolecules. They are key components of energy carriers like adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), as well as coenzymes such as NADH and coenzyme A. wikipedia.orgnewworldencyclopedia.org Purines also function as signaling molecules, acting as neurotransmitters that interact with purinergic receptors. nih.govwikipedia.org The unique electronic properties and hydrogen bonding capabilities of the purine ring system underpin its diverse biological functions and make it a compelling target for chemical synthesis and modification. newworldencyclopedia.org

Elucidating the Strategic Importance of Substituted Purines in Contemporary Organic Synthesis and Medicinal Chemistry Research

The inherent biological activity of natural purines has inspired the synthesis of a vast library of substituted purine derivatives with a wide range of therapeutic applications. nih.govresearchgate.net By modifying the purine core at various positions, chemists can fine-tune the molecule's properties to achieve desired biological effects. Substituted purines have been successfully developed as anticancer, antiviral, antibacterial, and antifungal agents. researchgate.nethilarispublisher.com For instance, 6-mercaptopurine (B1684380) is a well-established drug used in cancer chemotherapy and as an immunosuppressant. hilarispublisher.comnih.gov The strategic placement of different functional groups on the purine scaffold allows for the modulation of receptor binding, enzyme inhibition, and other molecular interactions, making it a privileged scaffold in drug discovery. nih.govnih.gov The continuous exploration of new synthetic methodologies for purine modification remains a vibrant area of research, aiming to develop novel therapeutic agents with improved efficacy and selectivity. rsc.orgresearchgate.net

The Role of the Tert-butyl 9H-Purine-6-Carboxylate Moiety as a Synthetic Motif and Research Tool

In the landscape of purine synthesis, tert-butyl 9H-purine-6-carboxylate serves as a key intermediate. The tert-butyl group, a bulky and stable functional group, often acts as a protecting group in organic synthesis. nih.gov Its presence on the carboxylate at the 6-position of the purine ring allows for selective reactions at other positions of the purine core. This strategic protection facilitates the synthesis of complex, multi-substituted purine derivatives that would otherwise be difficult to access. While specific research findings on tert-butyl 9H-purine-6-carboxylate itself are not extensively detailed in the provided search results, its implicit value lies in its utility as a precursor. For example, the synthesis of 9-substituted derivatives of tert-butyl 6-(9H-purin-6-ylthio)hexylcarbamate highlights the modification of a purine core that likely originated from a carboxylated intermediate. hilarispublisher.com The ability to introduce various substituents at the 9-position, as demonstrated in the synthesis of compounds like 9-(tert-Butyl)-6-chloro-9H-purine, underscores the importance of having a stable and versatile starting material. nih.gov The tert-butyl ester can be readily cleaved under specific conditions to reveal the carboxylic acid, which can then be further functionalized, adding another layer of synthetic versatility.

Structure

3D Structure

Properties

Molecular Formula |

C10H12N4O2 |

|---|---|

Molecular Weight |

220.23 g/mol |

IUPAC Name |

tert-butyl 7H-purine-6-carboxylate |

InChI |

InChI=1S/C10H12N4O2/c1-10(2,3)16-9(15)7-6-8(13-4-11-6)14-5-12-7/h4-5H,1-3H3,(H,11,12,13,14) |

InChI Key |

LJFWEXGFQYHEKB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C2C(=NC=N1)N=CN2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tert Butyl 9h Purine 6 Carboxylate and Analogous Purine Esters

Strategies for the Construction of the Purine (B94841) Carboxylate Ester Linkage

The formation of the ester bond between the purine-6-carboxylic acid scaffold and a tert-butyl group is a critical step that can be achieved through several distinct pathways.

Direct Esterification Protocols and their Optimisation

Direct esterification of purine-6-carboxylic acid with a tert-butyl alcohol source represents the most straightforward approach. The classical Fischer-Speier esterification, which involves reacting a carboxylic acid with an excess of alcohol under strong acid catalysis (e.g., H₂SO₄, TsOH), is a fundamental method. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.orgbyjus.com The reaction is an equilibrium process, and to drive it towards the product, water must be removed, or a large excess of the alcohol must be used. masterorganicchemistry.comorganic-chemistry.orgbyjus.com

However, the steric hindrance of tert-butanol (B103910) and the potential for side reactions on the sensitive purine ring necessitate optimized conditions. Modern methods often employ coupling agents to facilitate the reaction under milder conditions. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-(N,N-dimethylamino)pyridine (DMAP) can activate the carboxylic acid for nucleophilic attack by the alcohol. rsc.org More advanced uronium-based coupling agents, such as TBTU, TATU, and COMU, have also been shown to be highly effective for ester formation, even with challenging secondary and tertiary alcohols like tert-butanol. luxembourg-bio.compeptide.com For instance, COMU has been successfully used to prepare tert-butyl esters when paired with a strong, non-nucleophilic base. luxembourg-bio.com

Another approach involves using reagents that provide an activated form of the alcohol. For example, 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu) has been developed for the acid-catalyzed tert-butylation of carboxylic acids, providing the corresponding tert-butyl esters in good yields.

Table 1: Comparison of Direct Esterification Coupling Agents

| Coupling Agent | Typical Base | Notes |

| DCC | DMAP (catalytic) | Byproduct (DCU) is insoluble, primarily for solution-phase. peptide.com |

| TBTU, TATU | DIEA, DBU | Efficient for primary and secondary alcohols; generally ineffective for tertiary alcohols. luxembourg-bio.com |

| COMU | DIEA, MTBD | Effective for tertiary alcohols like tert-butanol, especially with stronger bases like MTBD. luxembourg-bio.com |

| 2-Methyl-6-nitrobenzoic anhydride | Triethylamine, DMAP | Promotes esterification at room temperature. tcichemicals.com |

Coupling Reactions Involving Activated Purine-6-carboxylic Acid Precursors

To circumvent the challenges of direct esterification, purine-6-carboxylic acid can be converted into a more reactive derivative prior to reaction with tert-butanol. A common strategy is the formation of the purine-6-carbonyl chloride. This highly reactive intermediate can be generated by treating the carboxylic acid with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). acs.org The crude acid chloride can then be reacted with tert-butanol to form the desired ester. acs.org

Palladium-catalyzed carbonylation reactions offer a powerful and versatile alternative for constructing the ester linkage directly from a halo-purine precursor. rsc.org This method involves the reaction of a 6-halopurine, typically 6-chloropurine (B14466) or 6-iodopurine, with carbon monoxide and tert-butanol in the presence of a palladium catalyst and a base. This process, known as alkoxycarbonylation, directly installs the tert-butoxycarbonyl group at the 6-position of the purine ring. This approach is attractive as it bypasses the need to first synthesize and isolate the purine-6-carboxylic acid.

Synthesis of the Core Purine Scaffold

The purine ring system itself can be constructed through two main strategies: building it from simple, non-cyclic precursors (de novo synthesis) or by modifying an existing purine ring.

De Novo Synthetic Routes to Functionalized Purine Systems

The de novo synthesis of purines is a fundamental biochemical pathway that can be adapted for chemical synthesis. youtube.comsci-hub.se The process builds the purine ring onto a ribose-5-phosphate (B1218738) molecule, starting with the formation of 5-phosphoribosyl-1-pyrophosphate (PRPP). youtube.comnih.gov Through a sequence of ten enzymatic steps involving precursors like glycine, glutamine, aspartate, and formate, the first purine nucleotide, inosine (B1671953) monophosphate (IMP), is formed. youtube.comresearchgate.net

IMP serves as a crucial branch point and is the precursor to other purine nucleotides. youtube.comyoutube.com For the synthesis of purine-6-carboxylic acid derivatives, synthetic pathways can be designed to mimic this process, building the heterocyclic system from acyclic starting materials. While complex, this approach allows for the introduction of specific functional groups at various positions on the purine ring from the outset.

Derivatization and Modification of Pre-existing Purine Ring Systems, including from Halopurines (e.g., 6-chloropurines)

A more common and often more practical approach in laboratory synthesis is the modification of a readily available purine derivative. 6-Chloropurine is a versatile and widely used starting material for this purpose. nih.govacs.orgnih.govgoogle.com The chlorine atom at the C6 position is a good leaving group, allowing for a variety of nucleophilic substitution and cross-coupling reactions.

To obtain the C6-carboxyl functionality, several routes from 6-chloropurine can be employed:

Cyanation followed by hydrolysis : The chloro group can be displaced by a cyanide ion (e.g., using TMSCN) to form 6-cyanopurine. mdpi.com Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields purine-6-carboxylic acid. acs.org

Grignard reaction and carboxylation : A purine Grignard reagent can be prepared from a 6-halopurine (e.g., 6-iodopurine) via a halogen-metal exchange. researchgate.netnih.gov This organometallic intermediate can then react with carbon dioxide (as dry ice) in an electrophilic attack to form the corresponding purine-6-carboxylate after an acidic workup. researchgate.netyoutube.com This method requires strictly anhydrous conditions to prevent quenching of the Grignard reagent. wikipedia.org

Palladium-catalyzed carbonylation : As mentioned previously (see 2.1.2), this is a direct and efficient method to convert 6-halopurines into their corresponding esters or carboxylic acids.

Strategic Application and De-protection of the Tert-butyl Protecting Group

The tert-butyl group is widely used to protect carboxylic acids due to its stability under a broad range of conditions, particularly basic, neutral, and mildly acidic environments. acsgcipr.org Its bulkiness also provides steric protection. The primary advantage of the tert-butyl ester is its susceptibility to cleavage under specific acidic conditions, allowing for selective deprotection in the presence of other protecting groups.

The standard method for removing a tert-butyl ester is treatment with a strong acid such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). acsgcipr.orgstackexchange.comresearchgate.net The mechanism proceeds via the formation of a stable tertiary carbocation (the t-butyl cation), which is then typically quenched by deprotonation to form isobutylene (B52900) gas. acsgcipr.orgstackexchange.com

Table 2: Selected Reagents for Tert-butyl Ester Deprotection

| Reagent/System | Conditions | Selectivity Notes |

| Trifluoroacetic Acid (TFA) | DCM, Room Temp | Standard, strong acid conditions. May cleave other acid-labile groups (e.g., Boc). acsgcipr.orgtandfonline.com |

| ZnBr₂ | DCM | Lewis acid catalysis. Can offer selectivity over some other protecting groups, though conditions must be carefully controlled. acs.orgnih.govresearchgate.netacs.org |

| CeCl₃·7H₂O / NaI | Acetonitrile (B52724), Reflux | Lewis acid system reported to selectively cleave t-butyl esters in the presence of N-Boc groups. organic-chemistry.org |

| Cu(OTf)₂ | CH₂Cl₂ | Mild, catalytic method for de-tert-butylation. bath.ac.ukresearchgate.netresearchgate.net |

| H₃PO₄ (aq) | Mild Heat | Mild, environmentally benign reagent that shows selectivity for t-butyl groups over benzyl (B1604629) or methyl esters. organic-chemistry.org |

| p-Toluenesulfonic acid (TsOH) | Solvent-free, MW | Rapid deprotection of aromatic tert-butyl esters. tandfonline.com |

While effective, strong acids like TFA can lack selectivity if other acid-sensitive functional groups are present in the molecule. acsgcipr.orgacs.org This has driven the development of milder and more selective deprotection protocols. Lewis acids such as zinc bromide (ZnBr₂) and cerium(III) chloride have been shown to cleave tert-butyl esters, sometimes with selectivity that is reversed compared to protic acids. acs.orgorganic-chemistry.org For instance, the CeCl₃·7H₂O-NaI system has been reported to remove tert-butyl esters while leaving N-Boc groups intact. organic-chemistry.org Catalytic methods using copper(II) triflate (Cu(OTf)₂) also provide a mild alternative for de-tert-butylation. bath.ac.ukresearchgate.net These advanced methodologies offer chemists greater control and flexibility in the synthesis of complex molecules like derivatives of tert-butyl 9H-purine-6-carboxylate.

N-tert-Butoxycarbonylation (Boc Protection) in Purine Synthesis and its Regioselectivity

The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, including for purine derivatives. researchgate.netacs.org Its application to the purine scaffold, particularly in the synthesis of compounds like tert-butyl 9H-purine-6-carboxylate, is essential for controlling reactivity and achieving desired regioselectivity. The protection of the exocyclic amino group of 2-amino-6-chloropurine (B14584) with a Boc group, for instance, has been shown to significantly improve its solubility in solvents commonly used for Mitsunobu reactions. researchgate.net

The regioselectivity of N-tert-butoxycarbonylation on the purine ring system is a critical consideration. Generally, the N9 position of the purine ring is the most reactive site for electrophilic attack, leading to the formation of N9-substituted products. researchgate.net However, the reaction conditions can be tuned to favor other isomers. For example, in the tert-butylation of 6-chloropurine, kinetic control at lower temperatures can favor the N7-isomer, while thermodynamic control at higher temperatures leads to the N9-isomer. nih.gov The use of silylating agents, such as in the Vorbrüggen method, typically directs alkylation to the thermodynamically favored N9 position. nih.gov

A study on the N-Boc protection of pyrimidine (B1678525) nucleobases using silica (B1680970) gel under microwave irradiation demonstrated a highly selective and eco-friendly method. rsc.org This approach, which avoids harsh basic or acidic conditions, could potentially be adapted for the selective protection of purine derivatives. rsc.org The choice of solvent and catalyst can also influence the regioselectivity of Boc protection.

Table 1: Regioselectivity in the tert-Butylation of 6-Chloropurine

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Product(s) (Ratio N7:N9) |

|---|---|---|---|---|---|

| 1 | SnCl₄ | DCE | RT | 4 | 2 (75% yield) |

| 2 | SnCl₄ | ACN | 80 | 5 | 3 (39% yield) |

| 3 | TiCl₄ | DCE | RT | 4 | 2 (43% yield) |

Data sourced from a study on the direct regioselective tert-alkylation of 6-substituted purines. nih.gov

Methodologies for Selective Tert-butyl Ester Cleavage and Purine Deprotection

The removal of the tert-butyl ester and other protecting groups is a crucial final step in the synthesis of the target purine derivatives. The tert-butyl group is known to be acid-labile and is often cleaved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid. researchgate.net However, the harshness of these conditions can lead to undesired side reactions, especially in the presence of other acid-sensitive functional groups.

Consequently, milder and more selective methods for tert-butyl ester cleavage have been developed. One such method employs silica gel in refluxing toluene, which has been shown to be effective for the deprotection of tert-butyl esters while being selective over tert-butyl ethers and trimethysilylethyl (TMSE) esters. Another approach utilizes Lewis acids like zinc bromide (ZnBr₂) in dichloromethane (DCM). nih.govresearchgate.net This method has been demonstrated to chemoselectively hydrolyze tert-butyl esters in the presence of certain other acid-labile protecting groups, although N-Boc and N-trityl groups were found to be labile under these conditions. nih.gov The combination of CeCl₃·7H₂O and NaI in acetonitrile has also been reported for the selective cleavage of tert-butyl esters. researchgate.net

Mechanistic and Practical Considerations in Synthetic Pathway Development

Yield Optimization and Reaction Efficiency

Optimizing reaction yields and efficiency is a central goal in the development of synthetic pathways for purine derivatives. This involves a careful selection of reagents, catalysts, solvents, and reaction conditions. For example, in the synthesis of polysubstituted purines, the use of TMP-amide bases (TMP = 2,2,6,6-tetramethylpiperidide) for metalation at positions 8 and 6, followed by trapping with electrophiles, has been shown to provide good to very good yields. researchgate.net

In palladium-catalyzed cross-coupling reactions, the choice of ligand can significantly impact the efficiency. For instance, in the synthesis of new allyl palladium complexes with purine-based N-heterocyclic carbene (NHC) ligands, the nature of the supporting ligands was found to be of paramount importance for the biological activity of the final compounds. nih.gov Similarly, in the one-pot synthesis of functionalized furans, a systematic evaluation of different palladium catalysts, solvents, bases, and oxidants led to the identification of PdCl₂(CH₃CN)₂ as the most effective catalyst, achieving a 94% yield under optimized conditions. mdpi.com

Table 2: Optimization of tert-Butylation of 6-Chloropurine

| Entry | Catalyst | Solvent | Temperature | Time | Yield of N7-isomer (%) |

|---|---|---|---|---|---|

| 1 | SnCl₄ | DCE | rt | 4h | 75 |

| 2 | TiCl₄ | DCE | rt | 4h | 43 |

| 3 | SnCl₄ | ACN | rt | 4h | 78 |

This table illustrates how the choice of catalyst and solvent impacts the yield of the desired N7-tert-butyl-6-chloropurine. nih.gov

Control of Regio- and Chemoselectivity in Purine Functionalization

Controlling regio- and chemoselectivity is a major challenge in the functionalization of the purine scaffold due to the presence of multiple reactive sites (C2, C6, C8, N1, N3, N7, N9). rsc.orgnih.gov The electronic properties of the purine ring, with its electron-deficient pyrimidine and electron-rich imidazole (B134444) moieties, influence its reactivity towards electrophiles and nucleophiles. mdpi.com

Recent advances in C-H bond activation have provided powerful tools for the regioselective functionalization of purines. rsc.orgnih.govresearchgate.net Palladium-catalyzed C-H bond activation, using the purine itself as a directing group, has been developed for the modification of purines with various functional groups. nih.gov Similarly, rhodium(III)-catalyzed C-H activation has been employed for the synthesis of polycyclic purinium salts from 6-arylpurine nucleosides. acs.orgnih.gov The regioselectivity of these reactions is often directed by the coordination of the metal catalyst to a specific nitrogen atom of the purine ring. nih.gov

The nature of the substituents already present on the purine ring can also direct the regioselectivity of subsequent reactions. For instance, in the direct C-H cyanation of purines, the reaction generally occurs at the electron-rich C8 position. mdpi.com However, the presence of a strong electron-donating group at the C6 position, such as a diethylamino group, can switch the regioselectivity to the C2 position. mdpi.com

Evaluation of Solvent Systems and Catalytic Conditions in Purine Synthesis

The choice of solvent and catalyst is critical in purine synthesis, influencing reaction rates, yields, and selectivity. rsc.orgnih.govnih.govnih.gov In palladium-catalyzed reactions, the solvent can affect the stability and activity of the catalyst. For instance, in the synthesis of functionalized furans, dioxane was identified as the optimal solvent for the PdCl₂(CH₃CN)₂ catalyst. mdpi.com

The catalytic system, including the metal center and the ligands, plays a pivotal role. Palladium and copper are among the most common transition metals used for C-H functionalization of purines. nih.gov The choice of ligand can modulate the reactivity and selectivity of the catalyst. For example, in the palladium-catalyzed synthesis of allyl complexes, the purine-based NHC ligands were crucial for the observed biological activity. nih.gov

In the tert-butylation of 6-chloropurine, both the Lewis acid catalyst (SnCl₄ vs. TiCl₄) and the solvent (DCE vs. ACN) had a significant impact on the regioselectivity and yield of the reaction. nih.gov The use of SnCl₄ in acetonitrile at room temperature gave the highest yield of the kinetically favored N7-isomer. nih.gov This highlights the importance of systematically evaluating different solvent and catalyst combinations to optimize a specific transformation.

Investigation of Chemical Reactivity and Transformation Mechanisms of Tert Butyl 9h Purine 6 Carboxylate

Reactivity Profiles of the Carboxylate Ester Functionality

The tert-butyl ester group is a prominent feature of the molecule, significantly influencing its reactivity. This group is well-known for its steric hindrance and its lability under acidic conditions, which are key characteristics in its role as a protecting group in organic synthesis. thieme-connect.com

Hydrolytic Stability and Transesterification Pathways

The hydrolytic stability of tert-butyl esters, including tert-butyl 9H-purine-6-carboxylate, is noteworthy. Due to the bulky nature of the tert-butyl group, direct nucleophilic attack on the carbonyl carbon is sterically hindered. arkat-usa.org This steric hindrance confers considerable stability under basic and neutral conditions. arkat-usa.org However, under acidic conditions, the ester undergoes hydrolysis via a different mechanism. The acid-catalyzed hydrolysis of tert-butyl esters typically proceeds through an A-AL-1 mechanism, involving the formation of a stable tert-butyl carbocation. oup.com

Transesterification, the conversion of one ester to another, is a fundamental reaction in organic chemistry. For tert-butyl esters, this transformation can be achieved under specific conditions. While the steric hindrance of the tert-butyl group makes transesterification challenging under standard conditions, certain catalytic methods have been developed. For instance, borane-catalyzed transesterification has been shown to be effective for tert-butyl esters, proceeding under mild conditions. rsc.org Another approach involves the use of potassium tert-butoxide in diethyl ether, which facilitates the transesterification of methyl esters to tert-butyl esters. thieme-connect.comthieme-connect.com The reverse reaction, converting a tert-butyl ester to a methyl or ethyl ester, can also be accomplished, often driven by a large excess of the corresponding alcohol.

The following table summarizes the general reactivity of the tert-butyl ester functionality:

| Reaction | Conditions | Reactivity of Tert-butyl Ester |

| Hydrolysis | Acidic (e.g., TFA, HCl) | High (cleavage to carboxylic acid and isobutylene) |

| Basic (e.g., NaOH, KOH) | Low (generally stable) arkat-usa.org | |

| Neutral | Very Low (highly stable) | |

| Transesterification | Catalytic (e.g., Borane catalysts) | Moderate to High rsc.org |

| With excess alcohol and catalyst | Moderate |

Nucleophilic Acyl Substitution Reactions at the Carboxylate Carbon

Nucleophilic acyl substitution is a cornerstone of carboxylic acid derivative chemistry. masterorganicchemistry.com For tert-butyl 9H-purine-6-carboxylate, the reactivity of the carboxylate carbon towards nucleophiles is significantly diminished due to the steric bulk of the tert-butyl group. thieme-connect.com Direct attack by nucleophiles is generally disfavored. However, the conversion to more reactive acyl derivatives, such as acid chlorides or anhydrides, can facilitate subsequent reactions with a wide range of nucleophiles. This transformation typically requires the initial cleavage of the tert-butyl group to unmask the carboxylic acid.

Comprehensive Analysis of Purine (B94841) Core Reactivity and Site-Specific Substitutions

The purine ring system is an electron-deficient heterocycle, which influences its reactivity towards both electrophiles and nucleophiles. The presence of nitrogen atoms within the bicyclic structure creates positions with varying electron densities, leading to regioselective reactions.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Purine Heterocycle

Purines are generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atoms. ucalgary.ca However, the presence of activating groups can facilitate such reactions. Electrophilic substitution on the purine core typically occurs at the C8 position, which is the most electron-rich carbon atom. youtube.comnih.gov

Conversely, the electron-deficient nature of the purine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present on the ring. wikipedia.org Halogenated purines are common substrates for SNAr reactions, where the halide is displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. The positions most susceptible to nucleophilic attack are C2, C6, and C8. wikipedia.org For tert-butyl 9H-purine-6-carboxylate, the carboxylate group at C6 would likely be displaced under strong nucleophilic conditions, although the tert-butyl ester itself might first undergo reaction depending on the specific nucleophile and conditions.

Alkylation and Acylation Reactions on the Purine Nitrogen Atoms (e.g., N-9)

The nitrogen atoms of the purine ring are nucleophilic and readily undergo alkylation and acylation reactions. The N-9 position is generally the most common site for substitution in purine derivatives, leading to the thermodynamically more stable product. researchgate.netnih.gov However, alkylation can also occur at other nitrogen atoms, such as N-7 and N-3, often resulting in a mixture of isomers. researchgate.netrsc.org The regioselectivity of these reactions can be influenced by various factors, including the nature of the alkylating or acylating agent, the solvent, the base used, and the presence of substituents on the purine ring. researchgate.netnih.gov For instance, the use of specific catalysts or directing groups can favor alkylation at less common positions. researchgate.net

Acylation of the purine nitrogen atoms can be achieved using various acylating agents, such as acid chlorides or anhydrides. nih.gov Similar to alkylation, the site of acylation can vary, with N-9 being a primary target.

The following table provides a general overview of site-specific substitutions on the purine core:

| Reaction Type | Reagent Type | Primary Site(s) of Reaction |

| Electrophilic Aromatic Substitution | Electrophiles (e.g., Br₂, HNO₃) | C8 youtube.comnih.gov |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., R-NH₂, R-O⁻) | C2, C6, C8 (with a leaving group) wikipedia.org |

| Alkylation | Alkyl halides, etc. | N-9 (major), N-7, N-3 researchgate.netrsc.org |

| Acylation | Acid chlorides, anhydrides | N-9 (major) nih.gov |

Tautomerism and Isomerization Phenomena in Purine Systems

Tautomerism is a significant feature of purine chemistry, where protons can migrate between different nitrogen and oxygen atoms, resulting in a mixture of isomers in equilibrium. acs.orgias.ac.in The most common tautomeric form for unsubstituted purine is the 9H-tautomer, where the proton is on the N-9 nitrogen of the imidazole (B134444) ring. acs.orgosti.gov However, the 7H-tautomer, with the proton on the N-7 nitrogen, also exists and its population can be influenced by substituents and the solvent environment. acs.orgrsc.org

For tert-butyl 9H-purine-6-carboxylate, the predominant tautomer is expected to be the 9H-form as indicated by its name. The presence of the bulky tert-butyl carboxylate group at the C6 position is unlikely to significantly alter the fundamental tautomeric preference of the purine core. However, it is important to recognize that the existence of the 7H-tautomer, even in small amounts, can have implications for its reactivity, particularly in reactions involving the imidazole ring nitrogens. Isomerization between the N-7 and N-9 substituted purines can also occur, sometimes driven by thermodynamic factors.

Functional Role of Tert Butyl 9h Purine 6 Carboxylate As a Key Intermediate and Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Advanced Purine (B94841) Derivatives and Designed Analogs

Tert-butyl 9H-purine-6-carboxylate serves as a pivotal starting material for the creation of a wide array of purine derivatives. The purine scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds. hilarispublisher.commdpi.com

Construction of 9-Substituted Purine Derivatives for Chemical Space Exploration

The nitrogen atom at the 9-position of the purine ring is a common site for modification, and tert-butyl 9H-purine-6-carboxylate provides a convenient platform for introducing various substituents at this position. hilarispublisher.comhilarispublisher.com This allows for the systematic exploration of the chemical space around the purine core, a key strategy in drug discovery. hilarispublisher.comtubitak.gov.tr For instance, the reaction of tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamate with different acid chlorides has been reported to yield a series of 9-substituted derivatives. hilarispublisher.comhilarispublisher.com This approach enables the synthesis of libraries of compounds with diverse functionalities, which can then be screened for desired biological activities. The ability to readily introduce substituents at the N9 position is crucial for developing novel therapeutic agents. tubitak.gov.tr

| Starting Material | Reagent | Product |

| tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamate | Acid Chlorides | 9-Acylated derivatives of tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamate |

Derivatization for the Introduction of Diverse Pharmacophores

The purine ring system itself is a critical pharmacophore, and the ability to further derivatize it allows for the incorporation of other important pharmacophoric groups. hilarispublisher.comnih.gov These modifications can enhance the binding affinity of the molecule to its biological target, improve its pharmacokinetic properties, or introduce new biological activities. For example, the synthesis of N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives and their subsequent conjugation to other molecules has been explored to develop compounds with cytotoxic activity against tumor cells. nih.gov The strategic attachment of various side chains and functional groups to the purine core, facilitated by intermediates like tert-butyl 9H-purine-6-carboxylate, is a cornerstone of modern medicinal chemistry.

Strategic Integration into Multi-step Synthetic Sequences

The utility of tert-butyl 9H-purine-6-carboxylate extends beyond single-step modifications. It is often a critical component in longer, multi-step synthetic routes designed to produce highly complex molecular architectures. trine.edu

Application in the Synthesis of Nucleosides and Nucleotides

Nucleoside and nucleotide analogs are a major class of antiviral and anticancer agents. nih.gov Tert-butyl 9H-purine-6-carboxylate and its derivatives are valuable precursors in the synthesis of these important therapeutic molecules. The purine base can be coupled with various sugar moieties or their analogs to construct the desired nucleoside structures. Efficient methods for creating these linkages are essential for the development of new drug candidates. nih.gov The development of one- or two-step synthesis methods for C-8 and N-9 substituted purines highlights the ongoing efforts to streamline the production of these complex molecules. researchgate.net

Contribution to the Formation of Fused Heterocyclic Ring Systems

The purine ring itself is a fused heterocyclic system. However, tert-butyl 9H-purine-6-carboxylate can be used as a scaffold to build even more complex, polycyclic aromatic systems. These intricate structures are of interest for their potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), and for their unique biological properties. The synthesis of such systems often involves annulation reactions where a new ring is fused onto the existing purine core. researchgate.net

Computational and Theoretical Approaches to Understanding Tert Butyl 9h Purine 6 Carboxylate

Quantum Chemical Investigations into Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule. For purine (B94841) derivatives, a key area of investigation is tautomerism, as the hydrogen atom on the purine ring can potentially reside on different nitrogen atoms (N1, N3, N7, or N9). The position of this proton profoundly influences the molecule's electronic properties and its ability to interact with other molecules.

First-principles electronic structure studies on similar 6-oxy purine derivatives have demonstrated that the tautomeric form where the hydrogen atom is bonded to a nitrogen atom on the purine ring is generally the most favorable. Through methods like Density Functional Theory (DFT), the relative energies of different tautomers can be calculated to predict the most stable isomer in both the gas phase and in solution. For instance, studies on representative 6-oxy purines consistently show that one tautomer is significantly lower in energy than the others, indicating it is the dominant form at equilibrium.

These computational predictions are often validated by experimental techniques such as X-ray diffraction and NMR spectroscopy, which have confirmed the computationally determined tautomeric forms in the solid-state and in solution. The planarity of the purine ring system and the orientation of the bulky tert-butyl carboxylate group are also critical aspects of its conformation that can be precisely modeled.

Table 1: Illustrative Relative Stability of Purine Tautomers from Computational Analysis (Note: This table is based on representative data for related 6-oxy purine derivatives and illustrates the type of results obtained from quantum chemical calculations.)

| Tautomer/Isomer | Hydrogen Position | Computational Method | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous Solution |

|---|---|---|---|---|

| Tautomer A | N1-H | DFT (B3LYP/6-311++G(d,p)) | 0.00 | 0.00 |

| Tautomer B | N3-H | DFT (B3LYP/6-311++G(d,p)) | +5.8 | +4.9 |

| Tautomer C | N7-H | DFT (B3LYP/6-311++G(d,p)) | +2.1 | +1.8 |

Mechanistic Elucidation of Synthetic Reactions via Computational Modeling

Computational modeling serves as a valuable tool for understanding the step-by-step mechanisms of chemical reactions. The synthesis of purine derivatives can often lead to a mixture of products, particularly regioisomers. For example, the alkylation of a purine ring can occur at different nitrogen positions.

In the synthesis of related 2,6,9-trisubstituted purines, alkylation of 2,6-dichloropurine (B15474) under basic conditions yields a mixture of N9 and N7-alkylated regioisomers. Computational modeling can be employed to calculate the activation energies for the different reaction pathways leading to these isomers. The pathway with the lower activation energy is predicted to be the major product, a finding that often aligns with experimental observations. Furthermore, computational tools like Heteronuclear Multiple Bond Correlation (HMBC) analysis, which predicts NMR correlations, can be used to unequivocally establish the structure of the synthesized regioisomers, confirming which nitrogen atom was alkylated.

By modeling the transition states and intermediate structures, researchers can gain a detailed understanding of the factors controlling the reaction's outcome, facilitating the optimization of reaction conditions to favor the desired product.

Predictive Analysis of Reactivity, Regioselectivity, and Stereoselectivity in Purine Transformations

Building on mechanistic insights, computational chemistry can predict the reactivity of different sites within the tert-butyl 9H-purine-6-carboxylate molecule. By calculating parameters such as electrostatic potential maps and frontier molecular orbitals (HOMO and LUMO), one can identify the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack.

For purines, this has significant implications for predicting regioselectivity in substitution reactions. For example, the computational determination of the most stable tautomer is a form of regioselectivity prediction, as it identifies the most likely position of protonation. Similarly, in reactions like alkylation or halogenation, these predictive models can forecast which of the available positions on the purine ring will be the most reactive. The study of 2,6,9-trisubstituted purines, where N9 and N7 alkylation occurs, is a practical example of this regiochemical challenge. Computational analysis can help explain the observed product ratios (e.g., a 4:1 ratio of N9 to N7 isomers) by examining the relative stabilities of the intermediates or transition states for each pathway.

Examination of Intermolecular Interactions and Solvation Effects

The biological and chemical function of a molecule is heavily influenced by its interactions with its environment, whether that be a solvent or a biological macromolecule. Computational methods, particularly molecular dynamics (MD) simulations, are essential for exploring these interactions.

MD simulations can model how solvent molecules, such as water or dimethyl sulfoxide (B87167) (DMSO), arrange themselves around the purine derivative. These simulations provide detailed information on hydrogen bonding networks, a critical feature of purine chemistry. For instance, analysis can reveal which atoms on the purine (e.g., ring nitrogens, carboxylate oxygens) act as hydrogen bond donors or acceptors and how strongly they interact with the solvent.

Furthermore, computational studies can characterize non-covalent interactions like π–π stacking, which are common in aromatic systems like the purine ring. In the solid state, purine derivatives often arrange in pillars held together by these interactions. By calculating interaction energies and analyzing radial distribution functions, researchers can quantify the strength and nature of these forces, providing insight into the compound's solubility, crystal packing, and potential to bind to other molecules.

Academic Research Applications and Methodological Contributions in Medicinal Chemistry Research

Rational Design and Synthesis of Purine-Based Scaffolds for Molecular Target Interaction Studies

The rational design and synthesis of purine-based scaffolds are central to the discovery of novel therapeutic agents. The purine (B94841) ring system, a key component of essential biomolecules like DNA and ATP, provides a privileged scaffold for designing molecules that can interact with a wide array of biological targets. rsc.orgnih.gov The tert-butyl 9H-purine-6-carboxylate intermediate is instrumental in the synthesis of these scaffolds, enabling the systematic exploration of molecular interactions.

Principles of Structure-Activity Relationship (SAR) Studies Applied to Purine Analogs

Structure-Activity Relationship (SAR) studies are a fundamental aspect of medicinal chemistry, systematically modifying a molecule's structure to understand its impact on biological activity. oncodesign-services.comdrugdesign.org In the context of purine analogs, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

By starting with a core structure like tert-butyl 9H-purine-6-carboxylate, medicinal chemists can introduce a variety of substituents at different positions of the purine ring. nih.gov For instance, modifications at the C2, C6, and N9 positions have been shown to significantly influence the biological activity of purine derivatives. nih.govnih.gov These systematic modifications allow researchers to build a comprehensive understanding of which structural features are essential for a desired therapeutic effect. oncodesign-services.com For example, the synthesis of a library of 2,6,9-trisubstituted purines, which can be derived from intermediates like tert-butyl 9H-purine-6-carboxylate, has led to the identification of potent inhibitors of cyclin-dependent kinases (CDKs), enzymes implicated in cancer. researchgate.net

The data gathered from these SAR studies, often presented in tables comparing the chemical structure with biological activity (e.g., IC50 values), guides the design of next-generation compounds with improved efficacy and reduced off-target effects. oncodesign-services.comnih.gov

Exploitation of the Purine Ring System as a Privileged Scaffold in Drug Discovery Research

The purine ring system is considered a "privileged scaffold" in drug discovery due to its inherent ability to bind to a multitude of biological targets with high affinity. rsc.orgnih.govmdpi.com This is because the purine structure is a common motif in endogenous ligands for a wide range of proteins, including kinases, G-protein-coupled receptors (GPCRs), and metabolic enzymes. researchgate.netrsc.org

The versatility of the purine scaffold allows for the development of libraries of compounds that can be screened against various disease targets. nih.govnih.gov For example, libraries of 6,9-disubstituted purine derivatives have been synthesized and investigated for their potential as anticancer agents. nih.gov The use of tert-butyl 9H-purine-6-carboxylate as a starting material facilitates the creation of such diverse libraries by providing a stable and reactive core for further chemical modifications. The ability to generate a wide range of derivatives from a single, versatile scaffold accelerates the drug discovery process, increasing the probability of identifying novel and effective therapeutic agents. nih.govrsc.org

Prodrug Design Strategies Employing the Tert-butyl Ester Moiety

The tert-butyl ester group of tert-butyl 9H-purine-6-carboxylate is a key feature that can be exploited in prodrug design. A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. mdpi.com This strategy is often employed to overcome challenges such as poor metabolic stability, low bioavailability, and unfavorable lipophilicity. nih.govacs.orgnih.gov

Enhancing Metabolic Stability and Bioavailability through Ester Modifications

One of the primary challenges in drug development is ensuring that a drug remains stable long enough in the body to reach its target and exert its therapeutic effect. nih.govacs.org The tert-butyl ester moiety can enhance the metabolic stability of a drug by protecting a carboxylic acid group from premature metabolism by esterase enzymes. acs.orgnih.gov The bulky nature of the tert-butyl group provides steric hindrance, making it more resistant to hydrolysis compared to smaller alkyl esters. acs.org

For example, in the development of prodrugs for the anticancer agent 6-diazo-5-oxo-l-norleucine (B1670411) (DON), a tert-butyl ester was found to be resistant to hydrolysis in the gastrointestinal tract, leading to improved metabolic stability and higher systemic exposure of the prodrug. nih.govacs.orgnih.gov This increased stability allows for more of the drug to be absorbed and reach the target tumor tissue, thereby enhancing its bioavailability and potential efficacy. nih.govacs.org

Modulation of Lipophilicity for Optimized Distribution and Cellular Uptake

The lipophilicity, or fat-solubility, of a drug is a critical factor that influences its absorption, distribution, and ability to cross cell membranes. The tert-butyl ester group significantly increases the lipophilicity of a molecule compared to its corresponding carboxylic acid. nih.gov This increased lipophilicity can enhance the drug's ability to permeate through cellular membranes and be absorbed from the gastrointestinal tract. mdpi.commdpi.com

In a study of DON prodrugs, the tert-butyl ester derivative exhibited a higher calculated logP (cLogP) value, a measure of lipophilicity, compared to other ester analogs. nih.gov This higher lipophilicity can contribute to improved cellular uptake. However, it is a delicate balance, as excessively high lipophilicity can lead to poor aqueous solubility and other undesirable properties. nih.gov Therefore, the tert-butyl ester provides a valuable tool for medicinal chemists to fine-tune the lipophilicity of a drug candidate to achieve an optimal balance for absorption, distribution, and cellular penetration.

Interrogation of Biochemical Pathways and Enzyme-Ligand Interactions through Purine Derivatives (Methodological Focus)

Purine derivatives, synthesized from precursors like tert-butyl 9H-purine-6-carboxylate, are indispensable tools for studying biochemical pathways and understanding the intricacies of enzyme-ligand interactions. rsc.orgnih.govnih.gov Their structural similarity to endogenous purines allows them to interact with and modulate the activity of various enzymes and receptors involved in purine metabolism and signaling. nih.govwikipedia.org

These synthetic purine analogs can be designed as specific inhibitors or probes to investigate the function of a particular enzyme within a complex biochemical pathway. researchgate.netrsc.org For example, by systematically modifying the structure of a purine derivative and observing the effect on enzyme activity, researchers can map the binding site of the enzyme and identify key interactions necessary for catalysis. nih.govbenthamscience.com This information is crucial for understanding the mechanism of action of enzymes and for the rational design of drugs that target these enzymes. researchgate.net

Furthermore, purine derivatives can be used to study the broader effects of modulating a specific pathway on cellular function. By inhibiting a key enzyme in the purine biosynthesis pathway, for instance, researchers can investigate the consequences of purine depletion on processes such as cell growth, proliferation, and signaling. nih.gov This methodological approach provides valuable insights into the roles of different biochemical pathways in health and disease.

Research into Purine Metabolism and Salvage Pathways

Purine nucleotides are fundamental to life, serving as precursors for DNA and RNA synthesis, key components of signaling molecules, and the currency of cellular energy. google.com Cells utilize two primary routes to acquire these vital molecules: the de novo synthesis pathway and the purine salvage pathway. google.comnih.gov The de novo pathway builds purines from simpler molecules, while the salvage pathway recycles purine bases from the degradation of nucleic acids. bldpharm.com

Traditionally, it was held that rapidly proliferating cells, such as cancer cells, depend mainly on de novo synthesis, whereas differentiated tissues prefer the salvage pathway. google.com However, recent research has revealed a more complex picture, demonstrating that both pathways contribute significantly to maintaining purine nucleotide pools in tumors. google.com Studies have shown that inhibiting the purine salvage pathway can slow tumor progression, highlighting its importance in cancer metabolism. google.com

The differential reliance on these pathways between various cell types and disease states makes them attractive targets for therapeutic intervention and basic research. Purine analogues are critical tools in these investigations. By introducing these synthetic molecules, researchers can selectively inhibit key enzymes in either the de novo or salvage pathways. For instance, deletion of the HPRT1 gene, which encodes the rate-limiting enzyme of the salvage pathway, has been shown to suppress tumor growth in several small cell lung cancer (SCLC) models. nih.gov Conversely, cells with a functional HPRT1 enzyme show resistance to inhibitors of the de novo pathway, indicating a metabolic compensation between the two routes. nih.gov

Furthermore, studying the uptake and metabolism of labeled purine precursors helps to map the metabolic flux and understand how tissues and tumors maintain their nucleotide supply. google.com Such studies have unexpectedly found that adenine (B156593) and inosine (B1671953) are highly effective circulating precursors for tissue and tumor nucleotide pools, while hypoxanthine (B114508) is less efficiently salvaged in vivo. google.com This detailed understanding, facilitated by the use of purine analogues and isotope tracing, provides fundamental insights into cellular metabolism and uncovers potential vulnerabilities in diseases like cancer. google.comnih.gov

Development of Chemical Probes for Enzymes (e.g., Topoisomerase II, Hsp90, AGT) based on Purine Analogues

The structural similarity of purine analogues to endogenous ligands like ATP allows them to be designed as specific probes and inhibitors for various enzymes. This has led to significant contributions in understanding enzyme function and in the development of targeted therapies.

Topoisomerase II: Human topoisomerase II is a critical enzyme for managing DNA topology and a target for several anticancer drugs. Purine analogues have been identified as a novel structural class of catalytic topoisomerase II inhibitors. nih.gov Unlike "poisons" that trap the enzyme-DNA complex, these catalytic inhibitors block the enzyme's ATPase activity, which is essential for its function. nih.govbiorxiv.org For example, the screening of compound libraries led to the identification of NSC35866, a substituted thioguanine analogue, which inhibits the DNA strand passage and ATPase reactions of topoisomerase IIα without trapping the covalent enzyme-DNA complex. nih.gov Further rational design based on the purine scaffold has yielded potent ATP-competitive inhibitors that target both topoisomerase II alpha and beta isoforms, demonstrating that this approach is a viable strategy for developing new anticancer agents. biorxiv.org

Heat shock protein 90 (Hsp90): Hsp90 is a molecular chaperone that is crucial for the stability and function of many proteins involved in cancer progression, making it a prime therapeutic target. researchgate.netnih.gov The first fully synthetic Hsp90 inhibitors were based on a purine scaffold, designed to mimic the binding of ATP to the N-terminal pocket of the enzyme. The initial lead molecule, PU3, initiated extensive medicinal chemistry efforts to improve potency and drug-like properties. This research has led to the development of highly potent and selective purine-scaffold inhibitors, such as PU24FCl and PU-H58, which exhibit antitumor activity in both cellular and animal models. These compounds have been invaluable as chemical probes to investigate the biological roles of Hsp90 and to validate it as a target for cancer therapy.

O⁶-alkylguanine-DNA alkyltransferase (AGT): AGT is a DNA repair protein that protects cells from the harmful effects of alkylating agents, a class of chemotherapy drugs. nih.gov By removing alkyl groups from guanine, AGT confers resistance to these drugs. Inhibiting AGT in tumor cells can therefore enhance the efficacy of alkylating agent chemotherapy. O⁶-benzylguanine, a purine analogue, is a well-known inhibitor of AGT. nih.gov Research in this area focuses on developing prodrugs that can be selectively activated in the tumor environment, such as under hypoxic conditions. This strategy aims to inhibit AGT specifically in cancer cells, thereby sensitizing them to chemotherapy while sparing normal tissues from increased toxicity.

Table 1: Purine Analogues as Enzyme Probes/Inhibitors

| Target Enzyme | Example Purine Analogue(s) | Research Application/Finding | Citation(s) |

|---|---|---|---|

| Topoisomerase II | NSC35866, QAP 1 | Act as catalytic, ATP-competitive inhibitors, blocking enzyme function without causing DNA poisoning. | nih.govbiorxiv.org |

| Hsp90 | PU3, PU24FCl | Inhibit the chaperone's ATP-dependent activity, leading to the degradation of client oncoproteins. | |

| AGT | O⁶-benzylguanine | Inactivates the DNA repair protein, sensitizing tumor cells to alkylating chemotherapy agents. | nih.gov |

Use in High-Throughput Screening Libraries for Biological Activity Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of tens of thousands of chemical compounds to identify "hits"—molecules that interact with a specific biological target. The success of an HTS campaign is heavily dependent on the quality and diversity of the compound library used.

Screening libraries are collections of molecules, often designed to be structurally diverse and possess "drug-like" properties, to maximize the chances of finding a novel active compound. These libraries are curated to cover a broad chemical space.

Purine analogues, such as tert-butyl 9H-purine-6-carboxylate, are valuable components of HTS libraries for several reasons:

Biological Relevance: The purine core is a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds. Its presence in ATP, GTP, DNA, and RNA makes it an excellent starting point for designing molecules that can interact with a wide range of enzymes and receptors.

Structural Diversity: The purine ring can be readily modified at multiple positions (e.g., N9, C2, C6, C8), allowing for the creation of large and diverse libraries of analogues. This chemical tractability enables the exploration of structure-activity relationships (SAR) once a hit is identified.

Focused Libraries: In addition to general diversity libraries, focused libraries targeting specific enzyme families, such as kinases, are often created. Since many kinases bind ATP, libraries rich in purine analogues are particularly effective for discovering new kinase inhibitors.

By including compounds like tert-butyl 9H-purine-6-carboxylate, HTS libraries are seeded with molecules that have a higher probability of interacting with biologically important targets, thereby serving as crucial starting points for drug discovery and chemical biology research.

Emerging Research Trajectories and Future Perspectives in Tert Butyl 9h Purine 6 Carboxylate Chemistry

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly seeking environmentally friendly and sustainable methods for synthesizing pharmaceutically important molecules, including purine (B94841) derivatives. nih.gov Traditional synthetic routes often involve harsh reaction conditions and the use of toxic solvents and reagents. nih.gov In response, green chemistry approaches are being actively developed for purine synthesis.

Key green methodologies being explored include:

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption. researchgate.netnumberanalytics.com It has been successfully applied to the synthesis of various pyrimidine (B1678525) and purine derivatives. researchgate.net

Biocatalysis: The use of enzymes or whole microorganisms offers a highly selective and environmentally benign alternative to traditional chemical catalysts. mdpi.com Engineered enzymes are being explored for the production of purines through fermentation and biocatalysis. numberanalytics.com This approach has the potential for high efficiency and specificity. acs.org

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and reduces the environmental impact. mdpi.com Mechanochemical grinding is one such technique that has been optimized for the synthesis of N-substituted amines and could be applicable to purine chemistry. mdpi.com

Continuous Flow Chemistry: This approach involves the continuous pumping of reagents through a reactor, offering better control over reaction parameters, improved safety, and easier scalability compared to batch processes. mdpi.com It can be integrated with other green technologies like microwave irradiation and supported catalysts. mdpi.com

A comparative look at traditional versus green synthesis approaches highlights the significant advantages of the latter in terms of environmental impact and efficiency.

| Feature | Traditional Synthesis | Green Synthesis |

| Solvents | Often uses toxic, volatile organic solvents. | Employs water, ionic liquids, or solvent-free conditions. mdpi.com |

| Catalysts | May use stoichiometric, often toxic, reagents. | Utilizes catalytic amounts of reusable, non-toxic catalysts. numberanalytics.commdpi.com |

| Energy | Typically requires prolonged heating. | Can utilize microwave or ultrasound for faster, more efficient heating. nih.govresearchgate.net |

| Waste | Generates significant amounts of waste. | Aims for high atom economy and minimal byproducts. nih.gov |

| Safety | Can involve hazardous reaction conditions. | Often operates under milder and safer conditions. mdpi.com |

Advanced Computational Design and Chemoinformatics Approaches for Novel Purine Derivatives

Computer-aided drug design (CADD) and chemoinformatics are playing an increasingly pivotal role in the discovery and development of novel purine-based therapeutic agents. mdpi.comresearchgate.net These computational tools enable the rapid and cost-effective design and screening of new candidate compounds with desired biological activities. mdpi.com

Systematic molecular modeling studies, including three-dimensional quantitative structure-activity relationship (3D-QSAR), virtual screening, molecular docking, and molecular dynamics (MD) simulations, are being employed to explore the structure-activity relationships of purine derivatives. mdpi.comnih.gov For instance, these methods have been used to design and identify novel inhibitors of cyclin-dependent kinase 2 (CDK2), a potential cancer target. mdpi.comnih.gov

The process of computational design and screening typically involves:

Target Identification and Validation: Identifying a biological target, such as an enzyme or receptor, involved in a disease process.

Lead Compound Identification: Using virtual screening of large compound libraries to identify initial "hit" compounds that are predicted to bind to the target.

Lead Optimization: Employing 3D-QSAR and molecular docking to understand the key interactions between the ligand and the target, and to guide the design of more potent and selective analogs. researchgate.net

ADMET Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the designed compounds.

The integration of artificial intelligence (AI) and machine learning (ML) is expected to further accelerate the discovery of new purine derivatives with optimized properties. numberanalytics.com

Integration of Chemical Biology Tools for Deeper Mechanistic Understanding

Chemical biology provides powerful tools to investigate the intricate roles of purine derivatives in biological systems. These tools allow for the study of their interactions with biomolecules and the elucidation of their mechanisms of action at a molecular level.

Key chemical biology approaches include:

Chemical Probes: The design and synthesis of modified purine derivatives, such as fluorescently labeled or isotopically enriched compounds, enable the tracking and visualization of these molecules within cells. mdpi.com For example, fluorescent adenosine (B11128) analogs can be used to study purinergic receptors. mdpi.com

Metabolomics and Mass Spectrometry Imaging: These techniques allow for the sensitive and spatially resolved detection of purine metabolites within single cells, providing insights into metabolic pathways and their regulation. nih.gov For instance, gas cluster ion beam secondary ion mass spectrometry (GCIB-SIMS) has been used to visualize de novo purine biosynthesis. nih.gov

Protein-Protein Interaction Studies: Investigating the interactions between purine-metabolizing enzymes can reveal the formation of multi-enzyme complexes, known as purinosomes, which are thought to enhance the efficiency of metabolic pathways. nih.gov

These tools are crucial for understanding how purine derivatives exert their biological effects and for identifying new therapeutic targets within purine metabolism. nih.govresearchgate.net

Unaddressed Challenges and Future Opportunities in Purine Research and its Applications

Despite significant progress, several challenges and opportunities remain in the field of purine research, particularly concerning tert-butyl 9H-purine-6-carboxylate and its derivatives.

Unaddressed Challenges:

Scalability and Cost-Effectiveness of Synthesis: While green synthetic methods are promising, their scalability for industrial production often remains a hurdle. numberanalytics.com

Overcoming Drug Resistance: The development of resistance to existing purine-based anticancer and antiviral drugs is a major clinical challenge. mdpi.com

Improving Selectivity and Reducing Off-Target Effects: Enhancing the selectivity of purine derivatives for their intended biological targets is crucial to minimize side effects. mdpi.com

Blood Sample Stability: The measurement of purine metabolites in plasma can be affected by leakage from red blood cells, necessitating careful sample handling. nih.gov

Future Opportunities:

Targeting Purine Metabolism for Novel Therapies: The enzymes involved in purine biosynthesis and metabolism represent promising targets for the development of new drugs for cancer, autoimmune diseases, and viral infections. nih.govmdpi.com

Development of Novel Biomarkers: Plasma levels of purine metabolites, such as uric acid, have the potential to serve as biomarkers for various diseases, including cancer and metabolic disorders. nih.govnih.gov

Expansion into New Therapeutic Areas: The diverse biological activities of purine derivatives suggest their potential application in a wider range of diseases, including neurodegenerative and inflammatory disorders. researchgate.netresearchgate.net

Application in Materials Science: Purine-based materials are being explored for their conductive and optoelectronic properties, opening up potential applications in electronics and other technologies. numberanalytics.com

The continued exploration of the chemistry and biology of tert-butyl 9H-purine-6-carboxylate and other purine derivatives holds immense promise for advancing human health and technology.

Q & A

Q. What are the implications of tert-butyl 9H-purine-6-carboxylate in structure-activity relationship (SAR) studies?

- Methodological Answer : Replace the tert-butyl group with smaller substituents (e.g., methyl, isopropyl) to assess steric effects on target binding (e.g., kinase inhibition). Use molecular docking (AutoDock Vina) to simulate ligand-protein interactions. Corrogate activity data (IC) with steric parameters (Taft’s ) to quantify substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.